molecular formula C15H19NO2 B2675082 (2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 468758-93-2

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2675082
CAS No.: 468758-93-2
M. Wt: 245.322
InChI Key: OFQKQEQONJVUGV-CMDGGOBGSA-N
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Description

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a cyclohexene ring, a furan ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of a cyclohexene derivative with a furan derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the cyclohexene derivative is coupled with a furan derivative in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rate, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles include amines and alcohols, which react under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • (2E)-N-[2-(1-Cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide

Uniqueness

(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both a cyclohexene ring and a furan ring in its structure. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the furan ring can undergo specific oxidation reactions that are not possible with other aromatic rings, and the cyclohexene ring can be selectively reduced to form cyclohexane derivatives.

Properties

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h4-5,7-9,12H,1-3,6,10-11H2,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQKQEQONJVUGV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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